Pentachloroaniline
Overview
Description
Synthesis Analysis
The synthesis of pentachloroaniline and related compounds involves reactions with organometallic compounds. For instance, reactions of pentachloropyridine with organometallic compounds like n-butyl-, methyl-, phenyl-, and triphenylsilyllithium primarily proceed via metathesis. Additionally, Grignard reagents can yield coupling products at specific positions on the pentachloropyridine molecule, demonstrating the complex chemistry involved in synthesizing chlorinated aromatic compounds such as pentachloroaniline (Dua & Gilman, 1968).
Molecular Structure Analysis
The molecular structure of pentachloroaniline has been studied using Raman and infrared spectroscopy. The Raman spectra of crystalline pentachloroaniline have been measured, and the infrared spectra were recorded for solid and solutions in CCl4 between 4000–200 cm−1. These studies have proposed an assignment of observed frequencies for a Cs molecular symmetry, based on comparisons with related halogen substituted benzene derivatives. Notably, pentachloroaniline does not appear to self-associate in CCl4 solutions, although there is some evidence of weak hydrogen bonding in the solid state (Faniran, Iweibo, & Oderinde, 1981).
Scientific Research Applications
PCA, along with pentachloronitrobenzene (PCNB), can inhibit the melanization and penetration of onion epidermal cell walls by Pyricularia oryzae. This suggests potential applications in the study of fungal pathogenesis or as a fungicidal agent (Bustamam & Sisler, 1987).
Microbial reductive dechlorination of PCA is effective in wastewater treatment, removing PCA and its derivatives with half-lives ranging from 1.5 to 8.5 days. This indicates PCA's role in environmental bioremediation and pollution control (Taş et al., 2006).
Pentachlorobenzene-14C, closely related to PCA, is synthesized for metabolic studies in animals. This shows PCA's potential use in metabolic and pharmacokinetic research (Müller et al., 1978).
The transformation of PCNB to PCA in contaminated sediments suggests PCA's role in reducing the environmental impact of organochlorine fungicides. This application is crucial for environmental science and ecology (Taş & Pavlostathis, 2005).
PCA is a byproduct of widespread environmental contaminants, posing potential health risks to humans and wildlife. This positions PCA as a subject of toxicological studies and environmental risk assessment (Taş & Pavlostathis, 2014).
The biodechlorination of PCA under acidogenic/methanogenic conditions, particularly using methanol, offers insights into environmental chemistry and pollution mitigation strategies (Hong & Li, 2011).
Tetrahymena thermophila's metabolism of PCNB into compounds including PCA highlights PCA's role in biotransformation studies, relevant for environmental biotechnology (Murphy et al., 1982).
Reductive dehalogenation of chloroanilines in anaerobic environments, with PCA as a product, is significant for understanding long-term environmental degradation processes (Susarla et al., 1997).
The absorption and metabolism of PCA by lettuce after soil application suggest its importance in studies related to agriculture and food safety (Dejonckheere et al., 1975).
Safety And Hazards
PCA is highly toxic and poses significant health risks. It is fatal if swallowed, in contact with skin, or inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2,3,4,5,6-pentachloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZSJXTDDHLGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037584 | |
Record name | Pentachloroaniline | |
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Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Crystalline solid; [MSDSonline] | |
Record name | Pentachloroaniline | |
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Solubility |
SOL IN ALCOHOL, ETHER, PETROLEUM ETHER | |
Record name | PENTACHLOROANILINE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000035 [mmHg] | |
Record name | Pentachloroaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pentachloroaniline | |
Color/Form |
NEEDLES FROM ALCOHOL | |
CAS RN |
527-20-8 | |
Record name | Pentachloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentachloroaniline | |
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Record name | PENTACHLOROANILINE | |
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Record name | Pentachloroaniline | |
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Record name | Pentachloroaniline | |
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Record name | PENTACHLOROANILINE | |
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Record name | PENTACHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
235 °C | |
Record name | PENTACHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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